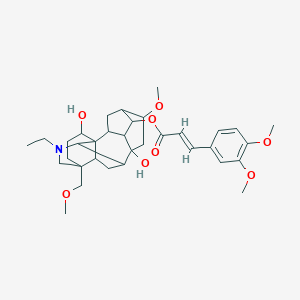

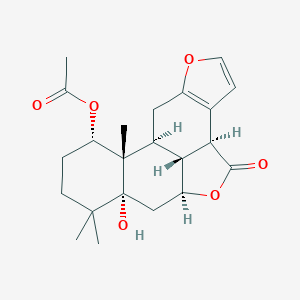

Caesalmin B

Vue d'ensemble

Description

Caesalmin B is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.

Applications De Recherche Scientifique

Neuroprotection and Anti-Inflammatory Effects : A study by Zeng et al. (2015) found that Deoxysappanone B from Caesalpinia sappan L. protects neurons from microglia-mediated inflammatory injuries. This compound inhibits the production of neuroinflammatory mediators and inflammation-induced neurotoxicity, demonstrating potential for treating neuroinflammatory conditions (Zeng et al., 2015).

Inhibition of Interleukin-1β and Potential Metabolic Disease Treatment : Biscaesalmins A and B, isolated from Caesalpinia minax, are dimeric cassane diterpenoids that inhibit IL-1β production, suggesting potential applications in treating inflammation-related metabolic diseases (Xu et al., 2020).

Antidiabetic Properties : The aqueous extract of the stem bark of Caesalpinia ferrea shows hypoglycemic activity in diabetic rats, suggesting potential use in diabetes management (Vasconcelos et al., 2011).

Antiviral Activities : Caesalmin B, a cassane furanoditerpenoid lactone, has demonstrated antiviral activities against the Para3 virus and moderate inhibitory activity on influenza virus neuraminidase (Jiang et al., 2002; Wu et al., 2014).

Antioxidant Activities : Cassane diterpenoids isolated from Caesalpinia minax seeds, including this compound, exhibit good antioxidant activities, which could be relevant in managing oxidative stress-related conditions (Zhang et al., 2015).

Anti-Inflammatory and Antimalarial Properties : Other studies have highlighted the potential of this compound and related compounds in treating inflammation and malaria, demonstrating their diverse biological activities (Linn et al., 2005; Wang et al., 2019).

Mécanisme D'action

Target of Action

Caesalmin B is a furanoditerpenoid lactone isolated from Caesalpinia minax . It exhibits antiviral activity , indicating that its primary targets are likely viral proteins or cellular proteins involved in viral replication.

Mode of Action

It is known that furanoditerpenoid lactones, like this compound, can interact with biological targets through various mechanisms, such as binding to proteins, inhibiting enzymatic activity, or modulating signal transduction pathways

Biochemical Pathways

This could involve inhibition of viral protein synthesis, interference with viral genome replication, or prevention of virus assembly and release

Pharmacokinetics

These properties are crucial for understanding the bioavailability of this compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary known result of this compound’s action is its antiviral activity . This suggests that it can inhibit viral replication, thereby reducing the number of viruses in the host organism.

Action Environment

The action of this compound, like that of many other compounds, can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the presence of specific ions or molecules. These factors could influence the stability of this compound, its ability to reach its target, and its overall efficacy .

Propriétés

IUPAC Name |

[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBMHMVGIRRPBD-XTVZKPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

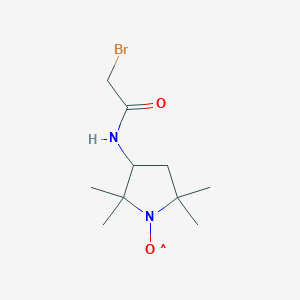

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Caesalmin B and related compounds from Caesalpinia crista?

A1: Research indicates that this compound, alongside other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, exhibits in vitro antimalarial activity against the growth of Plasmodium falciparum. [, ] While the precise mechanism of action remains unelaborated, these compounds demonstrate dose-dependent inhibition of parasite growth. Notably, a closely related compound, Norcaesalpinin E, exhibited the most potent inhibitory activity within this group. []

Q2: Which structural features are characteristic of this compound and its related diterpenes?

A2: this compound belongs to the cassane-type diterpenes, a class of compounds characterized by a specific tetracyclic carbon skeleton. While the provided abstracts do not explicitly detail this compound's structure, they highlight that spectroscopic analyses, including techniques like NMR and mass spectrometry, were crucial in elucidating the structures of these compounds. [, ] Researchers interested in the detailed structural characterization of this compound would need to consult the full research articles or associated supplementary information for specific spectroscopic data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)